1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety.
Vorbereitungsmethoden
The synthesis of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Attachment of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions. .
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic systems and continuous flow processes.
Analyse Chemischer Reaktionen
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various quinoline and cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Medicine: Research into its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent is ongoing, with promising preliminary results.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes, while the cyclopropane moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth regulation
Cyclopropanecarboxylic acid: A simpler analog without the quinoline ring, used in the synthesis of various cyclopropane derivatives.
Quinoline-4-carboxylic acid: Lacks the cyclopropane ring but retains the quinoline structure, used in the synthesis of quinoline-based drugs.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H13NO2 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17) |
InChI-Schlüssel |
NMHHUFZSJFAWHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.